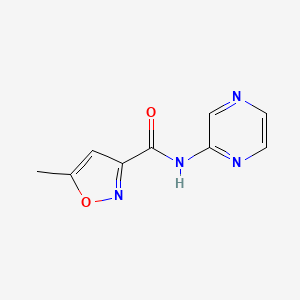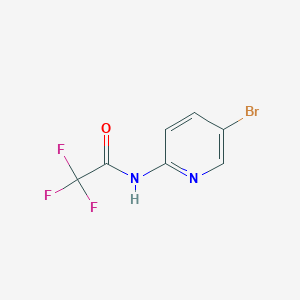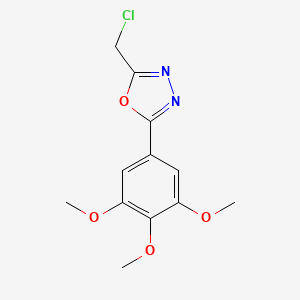
2-(Chloromethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
Overview
Description
Compounds with similar structures, such as 3,4,5-Trimethoxyphenyl isothiocyanate and 2-Chloro-5-methoxyphenyl boronic acid , are known. They are typically used in organic synthesis and have various applications in chemical research .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step sequences, including key steps such as the Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using various spectroscopic techniques. For example, the structure of 2-(3,4,5-Trimethoxyphenyl)-N-[2-(3,4,5-trimethoxyphenyl)ethyl]ethanamine - tetrachloromanganese was analyzed using ChemSpider .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various analytical techniques. For example, the melting point, density, and refractive index of 3,4,5-Trimethoxyphenyl isothiocyanate have been reported .Scientific Research Applications
Synthesis and Chemical Properties
- Derivative Synthesis : Research has shown the synthesis of derivatives like 2‐(3,4,5‐Trimethoxyphenyl)‐5‐[(5‐alkylthio‐1,3,4‐oxadiazol‐2‐yl)methylthio]‐1,3,4‐thiadiazole derivatives, indicating a versatile base for chemical modifications (Qin Wenting et al., 2008).
- Spectral Characteristics : A study on the UV-Vis and fluorescent spectroscopy of 2-chloromethyl-5-aryl-1,3,4-Oxadiazole compounds revealed their potential as luminescent materials (C. Tong, 2011).
Biological Activities
- Antiproliferative Activities : Certain derivatives have shown significant antiproliferative activities against cancer cells. For instance, some derivatives displayed high effectiveness against PC3 cells, indicating potential anticancer properties (Linhong Jin et al., 2006).
- Antifungal Activities : Studies have found that some derivatives exhibit fungicidal activities, with specific compounds inhibiting mycelial growth in various fungi (Cai-Jun Chen et al., 2007).
Material Science Applications
- Mesomorphic Behaviour and Photoluminescence : Research into 1,3,4-oxadiazole derivatives has uncovered their potential in material science, particularly in creating liquid crystals with wide mesomorphic temperature ranges and strong fluorescence emission, relevant for electronic and display technologies (Jie Han et al., 2010).
Safety and Hazards
properties
IUPAC Name |
2-(chloromethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O4/c1-16-8-4-7(5-9(17-2)11(8)18-3)12-15-14-10(6-13)19-12/h4-5H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQVCVYAUIGFJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363673 | |
| Record name | 2-(Chloromethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50677-29-7 | |
| Record name | 2-(Chloromethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50677-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



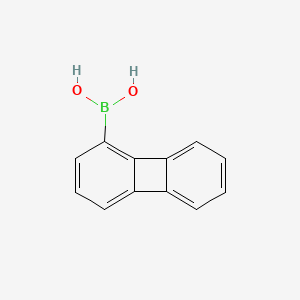

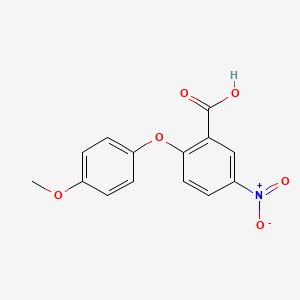
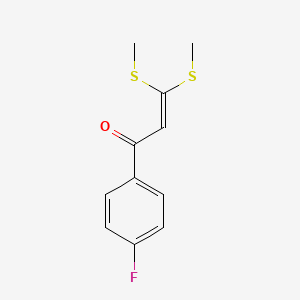
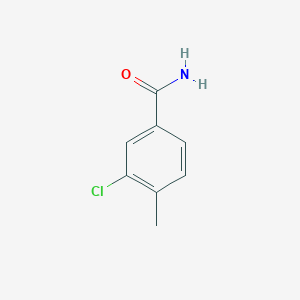
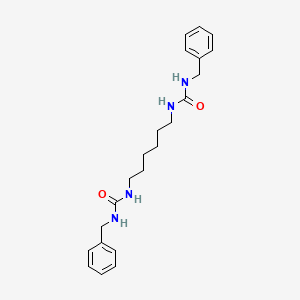
![Methyl 3-amino-4-[(4-chlorophenyl)sulfonyl]-5-(methylthio)thiophene-2-carboxylate](/img/structure/B1621132.png)
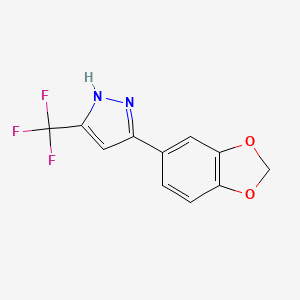

![3-{[(Methylthio)carbonyl]amino}adamantane-1-carboxylic acid](/img/structure/B1621135.png)

